EMDT oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

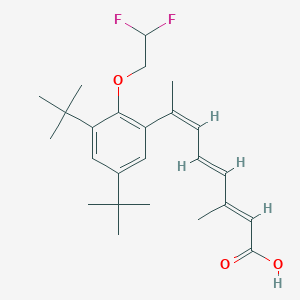

Selective 5-HT6 agonist (with a Ki value of 16 nM at human 5-HT6 receptors). Exhibits potency comparable to serotonin for the activation of adenylate cyclase. Displays antidepressant-like effects.

Mecanismo De Acción

Target of Action

EMDT oxalate is a selective 5-HT6 agonist . The 5-HT6 receptor is one of the several different receptors for 5-HT (serotonin), a biogenic hormone that functions as a neurotransmitter, a hormone, and a mitogen. This receptor is expressed in various regions of the brain, and its role is implicated in the cognitive processes .

Mode of Action

This compound interacts with the 5-HT6 receptors in the brain. It acts as an agonist , meaning it binds to these receptors and activates them. The activation of 5-HT6 receptors has been linked to the release of various neurotransmitters, including glutamate and acetylcholine, which play crucial roles in cognitive processes .

Biochemical Pathways

Upon activation of the 5-HT6 receptor by this compound, intracellular changes trigger a cascade of biochemical reactions. These include the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . The elevated cAMP levels then activate protein kinase A, which subsequently phosphorylates various target proteins, leading to changes in their activity. This can result in a variety of downstream effects, including the modulation of neurotransmitter release

Análisis Bioquímico

Biochemical Properties

EMDT oxalate plays a crucial role in biochemical reactions, particularly in the context of oxalate metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is oxalate decarboxylase, which catalyzes the conversion of oxalate to formate and carbon dioxide . This interaction is essential for the degradation of oxalate, which can otherwise accumulate and lead to conditions such as hyperoxaluria. Additionally, this compound interacts with proteins involved in oxalate transport and metabolism, influencing their activity and stability.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in oxalate metabolism, leading to changes in the levels of enzymes such as oxalate oxidase and oxalate decarboxylase . These changes can impact cellular metabolism and energy production, as oxalate is a key intermediate in several metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to oxalate decarboxylase, facilitating the enzyme’s catalytic activity and promoting the conversion of oxalate to formate and carbon dioxide . This binding interaction is crucial for the enzyme’s function and stability. Additionally, this compound can inhibit or activate other enzymes involved in oxalate metabolism, leading to changes in gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can also result in changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote the degradation of oxalate and improve metabolic function. At high doses, it may have toxic or adverse effects, such as the accumulation of oxalate and the formation of calcium oxalate crystals . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the oxalate degradation pathway. It interacts with enzymes such as oxalate decarboxylase and oxalate oxidase, influencing their activity and stability . These interactions can affect metabolic flux and the levels of metabolites such as formate and carbon dioxide. Additionally, this compound can impact the synthesis and degradation of other metabolites, highlighting its role in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound, influencing its accumulation and activity . The distribution of this compound can also affect its interactions with other biomolecules and its overall effectiveness in biochemical reactions.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct this compound to specific organelles, such as the mitochondria and peroxisomes . This subcellular localization is crucial for its activity and function, as it allows this compound to interact with specific enzymes and proteins involved in oxalate metabolism.

Propiedades

Número CAS |

263744-72-5 |

|---|---|

Fórmula molecular |

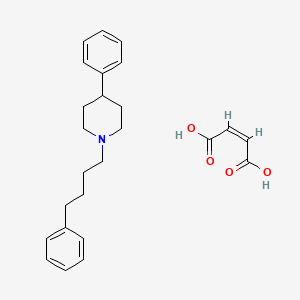

C15H22N2O |

Peso molecular |

246.35 g/mol |

Nombre IUPAC |

2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C15H22N2O/c1-5-14-12(8-9-17(2)3)13-10-11(18-4)6-7-15(13)16-14/h6-7,10,16H,5,8-9H2,1-4H3 |

Clave InChI |

ZEYRDXUWJDGTLD-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C.C(=O)(C(=O)O)O |

SMILES canónico |

CCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C |

Sinónimos |

2-Ethyl-5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine oxalate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)